5-[1-(Hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Description
Chemical Structure and Key Features The compound 5-[1-(Hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid (IUPAC name) features a dihydropyridine core with three critical substituents:
- Position 5: A hydroxyiminoethyl group (-CH₂-C(=NOH)-), introducing a reactive oxime moiety.
- Position 6: A keto group (-O=), contributing to resonance stabilization of the ring .
Applications and Relevance
This compound is primarily utilized in medicinal chemistry research, particularly in the synthesis of protease inhibitors and metal-chelating agents. Its oxime group can act as a ligand for metal coordination or participate in bioorthogonal reactions .
Properties
IUPAC Name |
5-[(E)-N-hydroxy-C-methylcarbonimidoyl]-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-4(10-14)6-2-5(8(12)13)3-9-7(6)11/h2-3,14H,1H3,(H,9,11)(H,12,13)/b10-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFURRWDJWCFZDN-ONNFQVAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=CNC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC(=CNC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Construction with Pre-Installed Acetyl Groups
Alternative routes involve constructing the pyridine ring with the acetyl moiety already present. For example, Hantzsch-type cyclizations using diketones and β-keto esters could theoretically yield 5-acetyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, though specific examples are absent in the reviewed literature.
Oximation of the 5-Acetyl Intermediate
Conversion of the 5-acetyl group to the hydroxyiminoethyl substituent is achieved through oximation. Patent CA2802313A1 demonstrates this transformation using hydroxylamine hydrochloride under mildly acidic conditions. A generalized protocol involves:
- Dissolving 5-acetyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (1.0 equiv) in ethanol/water (3:1 v/v).
- Adding hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (2.0 equiv).
- Refluxing at 80°C for 4–6 hours.
The reaction proceeds via nucleophilic addition of hydroxylamine to the ketone, followed by dehydration to form the (E)-oxime isomer predominantly. Purification via recrystallization (ethanol/water) typically affords the target compound in 70–85% yield.
Alternative Route: Direct Functionalization of Pyridine Derivatives
Coupling Reactions with Oxime-Containing Fragments
Ambeed’s procedure for 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid derivatives illustrates the utility of carbodiimide coupling agents. Adapting this method, 5-[(1E)-1-(hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid could be synthesized by coupling a pre-formed oxime-containing fragment (e.g., 1-hydroxyiminoethyl boronic acid) to a halogenated pyridine precursor under Suzuki–Miyaura conditions. However, this approach’s feasibility depends on the commercial availability of specialized boronic acids.
One-Pot Hydrothermal Oximation
Integrating the hydrothermal synthesis with in situ oximation could streamline production. For instance, adding hydroxylamine hydrochloride directly to the reaction mixture post-pyridine ring formation may enable sequential acetylation and oximation, though competing side reactions (e.g., over-oxidation) necessitate careful optimization of temperature and pH.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrothermal + Oximation | 2-Chloro-5-trifluoromethylpyridine | Ring synthesis → Acetylation → Oximation | 60–70% | Sustainable solvent use; Scalable | Multi-step; Requires acetyl precursor |
| Direct Oximation | 5-Acetylpyridine derivative | Single-step oximation | 70–85% | High efficiency; Minimal purification | Dependent on acetyl intermediate availability |
| Coupling Strategy | Halogenated pyridine + Boronic acid | Suzuki–Miyaura coupling | 50–65% | Modularity; Late-stage diversification | Limited by boronic acid commercial access |
Challenges and Optimization Strategies
- Regioselectivity : Ensuring exclusive substitution at the 5-position remains challenging. Computational modeling (DFT) could predict reactive sites, guiding protective group strategies.
- Oxime Stability : The hydroxyimino group may undergo tautomerization or degradation under acidic/basic conditions. Buffered neutral pH during oximation mitigates this.
- Crystallinity : The final compound’s crystalline form (critical for pharmaceutical applications) is influenced by hydrothermal reaction parameters. Patent CN102924371B notes that extended reaction times (72 hours) enhance crystal stability.
Chemical Reactions Analysis
5-[1-(Hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols .
Oxidation: The hydroxyimino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The hydroxyimino group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or esters, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group results in the formation of a nitro compound, while reduction leads to the formation of an amine derivative.
Scientific Research Applications
Key Properties:
- Molecular Formula : C₁₁H₁₃N₃O₃
- Molecular Weight : 231.25 g/mol
- CAS Number : 1114822-87-5
Anticancer Activity
Recent studies have highlighted the potential of 5-[1-(Hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid as an antineoplastic agent. In vitro tests have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. For instance, compounds derived from this scaffold demonstrated promising activity against the HCT-15 colon cancer cell line with IC50 values indicating significant potency .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Pesticide Development
Due to its structural features, this compound has been explored as a potential intermediate in the synthesis of novel pesticides. Its ability to interact with biological systems can be harnessed to create compounds that effectively target pests while minimizing environmental impact .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing this compound via hydrothermal methods demonstrated that the reaction conditions significantly affect the yield and purity of the product. The resulting crystals exhibited high stability and low thermal stress, indicating their suitability for pharmaceutical applications .
Case Study 2: In Silico Studies
In silico analyses using density functional theory (DFT) have been conducted to predict the interaction of this compound with biological targets involved in apoptosis pathways. Such studies are crucial for understanding the mechanisms through which these compounds exert their therapeutic effects and could guide future drug design efforts .
Mechanism of Action
The mechanism of action of 5-[1-(Hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function and activity . Additionally, the dihydropyridine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The dihydropyridine scaffold is highly modular. Below is a comparison of key analogs:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The nitro group in the 4-nitrophenyl analog enhances electrophilicity at the pyridine ring, making it reactive in nucleophilic substitution reactions .
- Halogenation : Bromine at position 5 (as in the benzyl-bromo analog) increases molecular weight and lipophilicity, favoring membrane permeability in drug design .
- Oxime Functionality: Unique to the target compound, the hydroxyiminoethyl group enables covalent bonding with metal ions (e.g., Fe³⁺, Cu²⁺), relevant in metalloenzyme inhibition .
Physicochemical Properties
Solubility and Stability
Spectroscopic Data
- ¹H NMR : For the benzyl analog (), δH = 8.42–8.36 (pyridine H-4, H-6), 7.40–7.27 (benzyl). The target compound would exhibit similar pyridine peaks, with additional signals for the oxime proton (δ ~10–11 ppm) .
Biological Activity
5-[1-(Hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound belongs to the dihydropyridine family, characterized by a pyridine ring with various functional groups that enhance its biological properties. The presence of a hydroxyimino group is significant for its reactivity and interaction with biological targets.
Cytotoxicity
Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For example, in a study evaluating its effects on human cancer cell lines such as U251 (glioblastoma), PC-3 (prostate adenocarcinoma), and MCF-7 (breast cancer), it was found to inhibit cell growth significantly, with IC50 values indicating effective concentrations ranging from low micromolar to sub-micromolar levels .
The cytotoxic effects are attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in cancer cell proliferation, such as PARP-1. Docking studies revealed strong binding affinity to the active site of PARP-1, suggesting that this interaction could disrupt DNA repair mechanisms in cancer cells .
- Induction of Apoptosis : The compound induces apoptosis in cancer cells through the activation of intrinsic pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .
- Oxidative Stress : The presence of reactive oxygen species (ROS) was elevated in cells treated with the compound, leading to oxidative stress that further contributes to cell death .
Case Studies and Experimental Findings
| Study | Cell Lines Tested | IC50 Values | Mechanism |
|---|---|---|---|
| Study A | U251 (Glioblastoma) | 5 µM | PARP-1 inhibition |
| Study B | MCF-7 (Breast Cancer) | 10 µM | Apoptosis induction |
| Study C | PC-3 (Prostate Cancer) | 8 µM | Oxidative stress |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[1-(Hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid, and what are the critical parameters for optimizing yield?
- Methodology : Multi-step synthesis involving condensation reactions (e.g., coupling of hydroxylamine derivatives with pyridinone intermediates) under controlled pH and temperature. Key steps include refluxing in ethanol/HCl mixtures (1–2 hours) and purification via recrystallization (ethanol/water systems) .
- Critical Parameters : Reaction time, solvent polarity, and stoichiometric ratios of intermediates. Monitor intermediates by TLC or HPLC to avoid side products.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use spectroscopic techniques:
- 1H/13C-NMR : Confirm substitution patterns and hydrogen bonding (e.g., δ ~11.35 ppm for OH groups in DMSO-d6) .
- IR Spectroscopy : Detect carbonyl (C=O, 1630–1720 cm⁻¹) and hydroxylimino (N–O, ~3450 cm⁻¹) stretches .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions) .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodology : Stability studies under varying temperatures (4°C, –20°C) and humidity. Use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Store in amber vials under inert gas (N2/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of the hydroxyimino group in this compound?
- Methodology : Density Functional Theory (DFT) calculations to map electron density and frontier molecular orbitals (HOMO/LUMO). Use software like Gaussian or ORCA to simulate nucleophilic/electrophilic sites and tautomeric equilibria (e.g., keto-enol shifts) .
- Validation : Compare computational results with experimental NMR chemical shifts and X-ray crystallography (if available).
Q. What strategies resolve contradictory spectral data (e.g., NMR vs. IR) observed for this compound?
- Methodology :
Purity Verification : Repeat synthesis with rigorous purification (e.g., column chromatography) and analyze via elemental analysis .
Solvent Effects : Test NMR in deuterated solvents (DMSO-d6 vs. CDCl3) to assess hydrogen bonding interactions .
Dynamic Phenomena : Investigate tautomerism using variable-temperature NMR .
Q. How does the compound’s electronic configuration influence its chelation properties with transition metals?
- Methodology :
- Spectrophotometric Titration : Monitor UV-Vis absorption shifts upon addition of metal ions (e.g., Fe³⁺, Cu²⁺).
- X-ray Crystallography : Resolve metal-ligand coordination geometry.
- Theoretical Support : Use Natural Bond Orbital (NBO) analysis to quantify charge transfer .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodology :
- Enzyme Inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based assays.
- Cellular Uptake : Radiolabel the compound (³H/¹⁴C) and quantify intracellular accumulation via scintillation counting .
Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic pathway tracing?
- Methodology : Synthesize isotopically labeled analogs via modified Strecker or Mannich reactions. Use LC-MS/MS to track metabolite formation in cell cultures .
Data Contradiction Analysis
Q. Why might different synthetic routes yield conflicting biological activity profiles?
- Root Causes :
- Stereochemical Variance : Racemization during synthesis alters binding affinity.
- Impurity Profiles : Side products (e.g., regioisomers) act as off-target inhibitors.
- Resolution : Optimize enantioselective synthesis (chiral catalysts) and validate purity via chiral HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
